

The Therapeutic Potential of AV-412 Free Base: A Technical Guide

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Compound of Interest						
Compound Name:	AV-412 free base					
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For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-412, also known as MP-412, is a potent, orally bioavailable, dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases. Preclinical studies have demonstrated its significant anti-tumor activity in various cancer models, including those resistant to first-generation EGFR inhibitors. This technical guide provides a comprehensive overview of the therapeutic potential of AV-412, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and development workflow.

Introduction

The EGFR and HER2 signaling pathways are critical drivers of cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many human cancers, making them key targets for therapeutic intervention. While first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib have shown clinical efficacy, the development of acquired resistance, often through secondary mutations such as the T790M "gatekeeper" mutation in EGFR, limits their long-term effectiveness.

AV-412 emerges as a promising next-generation inhibitor designed to overcome these limitations. Its dual targeting of both EGFR and HER2, including clinically relevant mutant



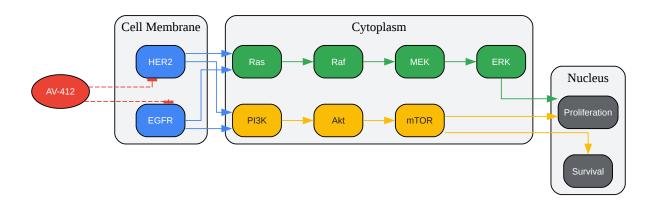
forms, suggests a broader and more durable anti-cancer activity. This document consolidates the current knowledge on AV-412 to support further research and development efforts.

Mechanism of Action

AV-412 functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domains of EGFR and HER2. By binding to the kinase domain, AV-412 blocks the autophosphorylation and subsequent activation of these receptors, thereby inhibiting the downstream signaling cascades that promote tumor growth and survival. Notably, AV-412 has demonstrated potent activity against wild-type EGFR, activating EGFR mutants (e.g., L858R and exon 19 deletions), and the erlotinib-resistant T790M mutation.[1][2]

The primary downstream pathways affected by AV-412 inhibition include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are central to cancer cell proliferation and survival.[3][4]

Signaling Pathway Diagram



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Figure 1: AV-412 Mechanism of Action.

Preclinical Data



Enzymatic and Cellular Activity

AV-412 demonstrates potent inhibitory activity against various forms of EGFR and HER2 in enzymatic assays. In cellular assays, it effectively inhibits the autophosphorylation of EGFR and HER2 and suppresses the growth of cancer cell lines driven by these receptors.

Target Enzyme/Cell Line	Assay Type	IC50 (nM)	Reference
Enzymatic Assays			
EGFR (Wild-Type)	Kinase Assay	0.75	[5]
EGFR (L858R)	Kinase Assay	0.5	[5]
EGFR (T790M)	Kinase Assay	0.79	[5]
EGFR (L858R/T790M)	Kinase Assay	2.3	[5]
HER2/ErbB2	Kinase Assay	19	[5]
Cellular Assays			
A431 (EGFR Overexpression)	EGFR Autophosphorylation	43	[5]
BT-474 (HER2 Overexpression)	HER2 Autophosphorylation	282	[5]
A431 (EGFR Overexpression)	Cell Proliferation	100	[5]

In Vivo Efficacy

AV-412 has shown significant anti-tumor efficacy in various mouse xenograft models of human cancers.



Xenograft Model	Cancer Type	Dosing Schedule	Tumor Growth Inhibition	Reference
A431	Epidermoid Carcinoma	30 mg/kg, p.o., daily	Complete Inhibition	[5]
BT-474	Breast Cancer	30 mg/kg, p.o., daily	Complete Inhibition	[5]
KPL-4	Breast Cancer (Gefitinib- resistant)	Not specified	Significant Inhibition	[5]
NCI-H1975	NSCLC (L858R/T790M)	Not specified	Significant Inhibition	[2]

Experimental Protocols Kinase Inhibition Assay (General Protocol)

The inhibitory activity of AV-412 against EGFR and HER2 tyrosine kinases was determined using a standard kinase assay. Recombinant kinase domains of wild-type and mutant EGFR, as well as purified HER2, were incubated with a peptide substrate and [y-33P]ATP in the presence of varying concentrations of AV-412. The reaction was allowed to proceed at room temperature and then stopped. The amount of phosphorylated substrate was quantified to determine the inhibitory concentration (IC50) of AV-412. More detailed protocols can be found in the primary literature.[5]

Cell-Based Autophosphorylation and Proliferation Assays

Cancer cell lines with EGFR or HER2 overexpression (e.g., A431, BT-474) were treated with various concentrations of AV-412. Following treatment, cells were lysed, and protein extracts were subjected to SDS-PAGE and transferred to a membrane. The membranes were probed with antibodies specific for phosphorylated EGFR or HER2 to assess the level of receptor autophosphorylation. Total EGFR and HER2 levels were also measured as loading controls.



The anti-proliferative effect of AV-412 was assessed using a standard cell viability assay (e.g., MTT or Alamar Blue). Cancer cells were seeded in 96-well plates and treated with a range of AV-412 concentrations for a specified period (e.g., 48-72 hours). Cell viability was then measured spectrophotometrically to determine the IC50 value.[6]

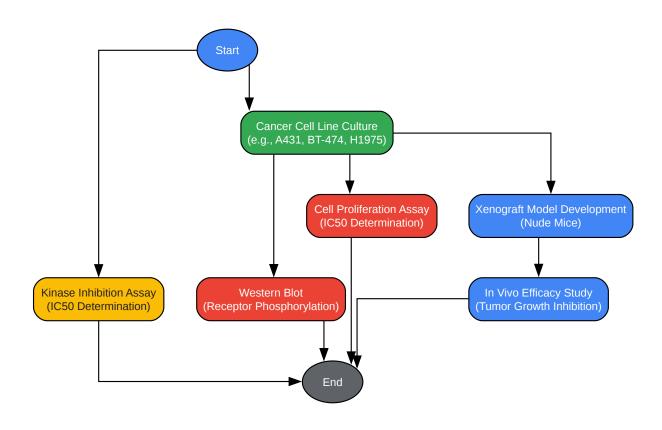
In Vivo Xenograft Studies

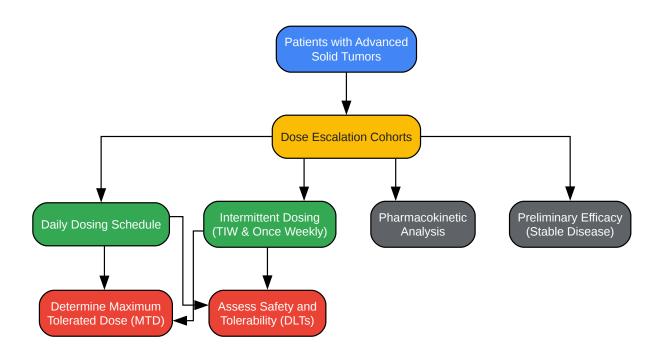
Female athymic nude mice were used for the xenograft studies. Human cancer cells (e.g., A431, BT-474, NCI-H1975) were subcutaneously injected into the flanks of the mice.

Once tumors reached a palpable size, mice were randomized into control and treatment groups. AV-412 was administered orally at specified doses and schedules. Tumor volume and body weight were measured regularly throughout the study. At the end of the study, tumors were excised and weighed.

Experimental Workflow Diagram







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